molecular formula C12H9NO B1322583 2-Propyn-1-ol, 3-(5-quinolinyl)-

2-Propyn-1-ol, 3-(5-quinolinyl)-

Cat. No.: B1322583
M. Wt: 183.21 g/mol
InChI Key: ZKAAWLNEFDHLFO-UHFFFAOYSA-N
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Description

2-Propyn-1-ol, 3-(5-quinolinyl)-, is a propargyl alcohol derivative featuring a quinolinyl substituent at the third carbon position. Propargyl alcohols (2-propyn-1-ol derivatives) are characterized by a terminal alkyne and hydroxyl group, making them reactive intermediates in organic synthesis and medicinal chemistry . Quinoline derivatives, such as those in , are known for their roles as pharmacophores in drug discovery, particularly as antagonists for receptors like P2X7R .

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

3-quinolin-5-ylprop-2-yn-1-ol

InChI

InChI=1S/C12H9NO/c14-9-3-5-10-4-1-7-12-11(10)6-2-8-13-12/h1-2,4,6-8,14H,9H2

InChI Key

ZKAAWLNEFDHLFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C#CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 2-Propyn-1-ol, 3-(5-quinolinyl)- with structurally related propargyl alcohol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
2-Propyn-1-ol, 3-(5-quinolinyl)- 5-Quinolinyl C₁₂H₉NO 183.21 (calc.) Likely low water solubility due to aromaticity; potential P2X7R antagonism inferred from analogs
2-Propyn-1-ol, 3-(4-phenoxyphenyl)- 4-Phenoxyphenyl C₁₅H₁₂O₂ 224.25 Higher hydrophobicity; used in synthetic intermediates
2-Propyn-1-ol, 3-(3-(trifluoromethyl)phenyl)- 3-Trifluoromethylphenyl C₁₀H₇F₃O 200.16 Enhanced lipophilicity; liquid at room temperature
3-(4-Methylphenyl)-2-propyn-1-ol 4-Methylphenyl C₁₀H₁₀O 146.19 Lower molecular weight; used in fine chemical synthesis
Propargyl alcohol (parent compound) None (H) C₃H₄O 56.06 High volatility (VP: 11.6 mm Hg at 20°C); moderate toxicity (rat LD₅₀: 70 mg/kg)

Key Observations :

  • Quinolinyl vs.
  • Fluorinated Derivatives : The trifluoromethyl group in C₁₀H₇F₃O increases metabolic stability and lipophilicity, which may improve pharmacokinetic profiles in drug candidates .
  • Molecular Weight Trends: Bulkier substituents (e.g., phenoxyphenyl) increase molecular weight and reduce solubility, impacting formulation strategies .

Reactivity :

  • The terminal alkyne in 2-propyn-1-ol derivatives enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.
  • The hydroxyl group allows esterification or etherification, as seen in for surface tension studies .

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